
5-(4-Bromophenyl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a pyridine ring substituted with a bromophenyl group at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method is the Suzuki-Miyaura coupling reaction, where a brominated pyridine is coupled with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Bromophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(4-Bromophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Bromophenyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
Pyridine-3-carbaldehyde: Lacks the bromophenyl group, resulting in different reactivity and applications.
4-Bromobenzaldehyde: Lacks the pyridine ring, affecting its chemical behavior and biological activity.
5-(4-Chlorophenyl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
Uniqueness: 5-(4-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and pyridine-3-carbaldehyde moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
887973-73-1 |
|---|---|
Fórmula molecular |
C12H8BrNO |
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H |
Clave InChI |
ODDJTWWBSRURCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


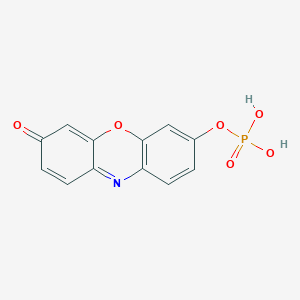
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
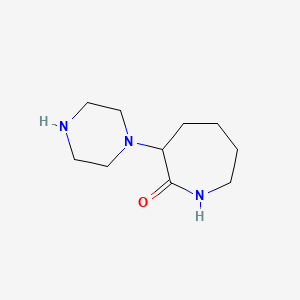

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)

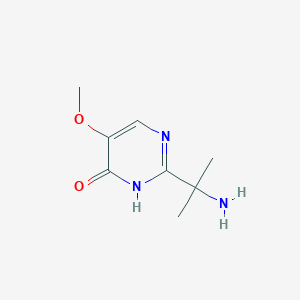

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
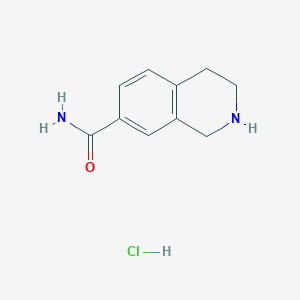

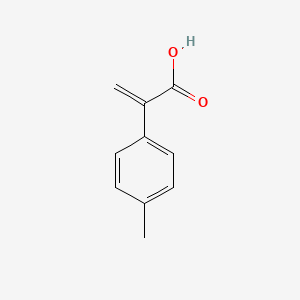
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)

